molecular formula C48H87NO24 B14027373 (3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid

(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid

Cat. No.: B14027373
M. Wt: 1062.2 g/mol
InChI Key: YHGWJIUSFFQFSP-RZSKHZPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erythromycin lactobionate is a macrolide antibiotic derived from erythromycin, which is produced by a strain of Streptomyces erythraeus. It is commonly used in intravenous formulations due to its solubility in water, making it suitable for treating severe bacterial infections .

Preparation Methods

Erythromycin lactobionate is synthesized by reacting erythromycin with lactobionic acid. The process involves dissolving erythromycin in a suitable solvent, such as methanol, and then adding lactobionic acid. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of erythromycin lactobionate . Industrial production typically involves lyophilization to obtain a stable, sterile powder form .

Chemical Reactions Analysis

Erythromycin lactobionate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Erythromycin lactobionate has a wide range of applications in scientific research:

Mechanism of Action

Erythromycin lactobionate exerts its effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, preventing the translocation of peptides and thus inhibiting bacterial growth. This mechanism does not affect nucleic acid synthesis .

Properties

Molecular Formula

C48H87NO24

Molecular Weight

1062.2 g/mol

IUPAC Name

(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid

InChI

InChI=1S/C36H65NO12.C12H22O12/c1-13-26-36(9,43)31(40)21(5)28(38)18(2)14-15-25(47-34-29(39)24(37(10)11)16-19(3)45-34)20(4)30(22(6)33(42)48-26)49-27-17-35(8,44-12)32(41)23(7)46-27;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h18-27,29-32,34,39-41,43H,13-17H2,1-12H3;3-10,12-20H,1-2H2,(H,21,22)/t18-,19-,20-,21+,22-,23+,24+,25+,26-,27+,29-,30+,31-,32+,34+,35-,36-;3-,4-,5+,6+,7-,8-,9-,10-,12+/m11/s1

InChI Key

YHGWJIUSFFQFSP-RZSKHZPISA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](CC[C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O)(C)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CCC(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

Origin of Product

United States

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